molecular formula C7H9ClN2O B1678035 プラリドキシム塩化物 CAS No. 51-15-0

プラリドキシム塩化物

カタログ番号: B1678035
CAS番号: 51-15-0
分子量: 172.61 g/mol
InChIキー: HIGSLXSBYYMVKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pralidoxime chloride, also known as 2-PAM, is a medication used in the management and treatment of organophosphate poisoning . It belongs to the oxime class of drugs . It is a pyridinium salt and an organic chloride salt .


Synthesis Analysis

Pralidoxime chloride is a highly hydrophilic antidote, which cannot be effectively separated by reverse-phase high-performance liquid chromatography (RP-HPLC), unless the mobile-phase composition is varied .


Molecular Structure Analysis

The molecular formula of Pralidoxime chloride is C7H9ClN2O . The molecular weight is 172.61 g/mol .


Chemical Reactions Analysis

Pralidoxime binds to the other half (the unblocked, anionic site) of the active site and then displaces the phosphate from the serine residue. The conjoined poison/antidote then unbinds from the site, and thus regenerates the fully functional enzyme .


Physical and Chemical Properties Analysis

Pralidoxime chloride is a white solid . The melting point of pralidoxime was found to be 212-223°C .

科学的研究の応用

プラリドキシム塩化物:科学研究における応用に関する包括的な分析: プラリドキシム塩化物は、科学研究や医学において様々な用途を持つ化学化合物です。以下は、異なる分野におけるその独自の応用に関する詳細な分析です。

有機リン系農薬中毒の解毒剤

プラリドキシム塩化物は、主に有機リン系農薬や神経剤の解毒剤として使用されます。これらの物質は、アセチルコリンエステラーゼの活性部位に結合し、酵素の可逆的な不活性化を引き起こす可能性があります。 プラリドキシムは、主に中枢神経系外でコリンエステラーゼを活性化させることで、蓄積されたアセチルコリンの分解を促進し、正常な神経筋接合部の機能を回復させます .

医療対策開発

米国保健福祉省は、有機リン系神経剤中毒に対する次世代の対策開発のために契約を締結しており、プラリドキシムはその解毒作用により重要な役割を果たしています .

生物医学研究

生物医学研究では、プラリドキシム塩化物がコリンエステラーゼと相互作用する様子が研究されており、有機リン系化合物が神経系に与える影響をより深く理解し、中毒に対するより効果的な治療法を開発することを目指しています .

分析化学

プラリドキシム塩化物は、分析化学、特に逆相高速液体クロマトグラフィー(RP-HPLC)において、極性の高いイオン性化合物を分析するために使用されます。 その保持時間は、化学、生物医学、製薬、環境の用途に重要な役割を果たすカオストロピック塩の影響を受ける可能性があります .

医薬品成分

プラリドキシムは、有機リン系化合物および関連する化合物による中毒の治療に使用されるAtnaaやDuodote(アトロピンとの組み合わせ)などの医薬品に、有効成分として含まれています .

臨床研究

臨床研究では、有機リン系化合物による自殺中毒後の入院中の死亡率を低下させるためのプラリドキシム塩化物の有効性が調査されています。 研究は、挿管率、人工呼吸器の使用時間、死亡までの時間などの転帰に焦点を当てています .

作用機序

Target of Action

Pralidoxime chloride primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Acetylcholinesterase’s role is to break down acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating nerve impulses .

Mode of Action

Organophosphates, such as certain pesticides and nerve gases, inactivate acetylcholinesterase by binding to its esteratic site, leading to an accumulation of acetylcholine and continuous nerve stimulation . Pralidoxime chloride acts as an antidote by reactivating acetylcholinesterase. It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase, thereby reversing the enzyme’s inactivation .

Biochemical Pathways

The primary biochemical pathway affected by pralidoxime chloride is the cholinergic pathway. By reactivating acetylcholinesterase, pralidoxime chloride allows the enzyme to resume its role in breaking down acetylcholine, thus restoring normal nerve function .

Result of Action

The primary molecular effect of pralidoxime chloride is the reactivation of acetylcholinesterase, allowing the enzyme to resume its function of breaking down acetylcholine . On a cellular level, this results in the restoration of normal nerve function and the alleviation of symptoms caused by organophosphate poisoning .

Action Environment

The efficacy of pralidoxime chloride can be influenced by various environmental factors. For instance, the timing of administration is crucial; pralidoxime chloride must be given within 24 hours of organophosphate exposure for it to effectively reactivate acetylcholinesterase . Furthermore, the compound’s therapeutic effects are closely related to its pharmacokinetics, suggesting that factors affecting drug absorption, distribution, metabolism, and excretion could potentially influence its action .

Safety and Hazards

Pralidoxime chloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

生化学分析

Biochemical Properties

Pralidoxime chloride plays a crucial role in biochemical reactions by reactivating acetylcholinesterase, which has been inactivated by organophosphates. The compound interacts with the phosphorylated acetylcholinesterase enzyme, cleaving the phosphate-ester bond formed between the organophosphate and the enzyme . This reactivation allows acetylcholinesterase to resume its normal function of breaking down acetylcholine, a neurotransmitter, thereby restoring normal nerve function .

Cellular Effects

Pralidoxime chloride affects various types of cells and cellular processes. It influences cell function by restoring the activity of acetylcholinesterase, which is critical for nerve signal transmission. This restoration impacts cell signaling pathways, gene expression, and cellular metabolism. By reactivating acetylcholinesterase, pralidoxime chloride helps in the breakdown of accumulated acetylcholine, preventing overstimulation of nerve cells and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of pralidoxime chloride involves its interaction with phosphorylated acetylcholinesterase. Pralidoxime chloride binds to the enzyme and cleaves the phosphate-ester bond formed by the organophosphate, thereby reactivating the enzyme . This reactivation allows acetylcholinesterase to hydrolyze acetylcholine, preventing its accumulation and the resultant overstimulation of nerve cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pralidoxime chloride change over time. The compound is known for its rapid but transient reactivation of acetylcholinesterase. Studies have shown that pralidoxime chloride can quickly reverse the toxic effects of organophosphates, but its effects may diminish over time, necessitating repeated doses . The stability and degradation of pralidoxime chloride in laboratory settings are critical factors in its long-term efficacy .

Dosage Effects in Animal Models

The effects of pralidoxime chloride vary with different dosages in animal models. At therapeutic doses, pralidoxime chloride effectively reactivates acetylcholinesterase and reverses organophosphate toxicity . At higher doses, pralidoxime chloride may exhibit toxic or adverse effects, including muscle weakness and respiratory distress . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic efficacy .

Metabolic Pathways

Pralidoxime chloride is involved in metabolic pathways that include its interaction with acetylcholinesterase. The compound is metabolized primarily in the liver, where it undergoes biotransformation . Enzymes such as cytochrome P450 may play a role in its metabolism, affecting its bioavailability and efficacy . The metabolic flux and levels of metabolites can influence the overall therapeutic outcome of pralidoxime chloride .

Transport and Distribution

Pralidoxime chloride is transported and distributed within cells and tissues through various mechanisms. It is known to cross the blood-brain barrier to a limited extent, affecting its central nervous system activity . Transporters and binding proteins may facilitate its movement within the body, influencing its localization and accumulation in target tissues . The distribution of pralidoxime chloride is critical for its therapeutic action and overall efficacy .

Subcellular Localization

The subcellular localization of pralidoxime chloride is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase . Post-translational modifications and targeting signals may direct pralidoxime chloride to specific cellular compartments or organelles, affecting its reactivation potential and therapeutic efficacy .

特性

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSLXSBYYMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralidoxime Chloride
Reactant of Route 2
Reactant of Route 2
Pralidoxime Chloride
Reactant of Route 3
Reactant of Route 3
Pralidoxime Chloride
Reactant of Route 4
Pralidoxime Chloride
Reactant of Route 5
Pralidoxime Chloride
Reactant of Route 6
Pralidoxime Chloride
Customer
Q & A

Q1: How does Pralidoxime chloride counteract organophosphate poisoning?

A1: Pralidoxime chloride (2-PAM chloride) is a cholinesterase reactivator. [] Organophosphates work by binding to and inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in the symptoms of organophosphate poisoning. 2-PAM chloride works by removing the organophosphate molecule from AChE, thereby reactivating the enzyme and restoring normal neurotransmission. [, , , ]

Q2: What are the downstream effects of Pralidoxime chloride administration in organophosphate poisoning?

A2: The reactivation of AChE by Pralidoxime chloride leads to a reduction in acetylcholine levels, alleviating the symptoms of organophosphate poisoning. These effects include the reversal of muscarinic symptoms like salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, as well as nicotinic symptoms such as muscle weakness, paralysis, and respiratory depression. [, , , , ]

Q3: What is the molecular formula and weight of Pralidoxime chloride?

A3: The molecular formula of Pralidoxime chloride is C7H9ClN2O. It has a molecular weight of 172.6 g/mol. []

Q4: Are there any spectroscopic data available for Pralidoxime chloride?

A4: Yes, spectroscopic data, including ultraviolet (UV) and infrared (IR) absorption spectra, are available for Pralidoxime chloride. It exhibits a characteristic UV absorbance peak at 296 nm. [] IR spectroscopy can be used to identify specific functional groups present in the molecule. []

Q5: How stable is Pralidoxime chloride in solution?

A5: The stability of Pralidoxime chloride in solution depends on factors like pH, concentration, and storage temperature. In concentrated acidic solutions, it can degrade over time, forming various decomposition products. [] Studies have shown that solutions containing 5% Pralidoxime chloride without buffers, at an initial pH of 5, exhibit about 10% deterioration over 3 years at room temperature. [] Adjusting the pH to 4 may improve stability. [] Refrigeration and storage in a dry state are expected to further enhance stability. []

Q6: How does the presence of other drugs, like Atropine, affect Pralidoxime chloride's stability in a combined formulation?

A6: Research indicates that combining Atropine sulfate and Pralidoxime chloride in a single auto-injector cartridge does not negatively impact the stability of either drug. Accelerated stability studies have shown that such combined formulations can remain stable for up to 24 months. []

Q7: Does Pralidoxime chloride have any catalytic properties?

A7: While Pralidoxime chloride is not a catalyst in the traditional sense, its action involves a chemical reaction with the organophosphate-AChE complex. This reaction is stoichiometric, meaning that one molecule of Pralidoxime chloride reactivates one molecule of AChE. []

Q8: What are the primary applications of Pralidoxime chloride?

A8: Pralidoxime chloride is primarily used as an antidote for organophosphate poisoning. It is included in auto-injectors for rapid administration in emergency situations, particularly by military personnel and first responders. [, , ]

Q9: Have there been any computational studies on Pralidoxime chloride?

A9: Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to study the interaction between Pralidoxime chloride and AChE. These methods help visualize the binding mode and provide insights into the reactivation mechanism at a molecular level.

Q10: How do structural modifications of Pralidoxime chloride affect its activity?

A10: Modifications to the structure of Pralidoxime chloride, such as altering the substituents on the pyridine ring or the oxime group, can influence its ability to reactivate AChE. Studies have investigated the relationship between the structure of Pralidoxime analogs and their reactivation potency and selectivity for different types of organophosphate-inhibited AChE.

Q11: What are some strategies to improve the stability or bioavailability of Pralidoxime chloride formulations?

A11: Strategies to enhance the stability of Pralidoxime chloride solutions include optimizing pH, using appropriate buffers, controlling storage temperature, and packaging in a way that minimizes exposure to light and moisture. [, ] Encapsulation in biopolymeric microcapsules has been explored as a way to achieve controlled release and improve oral bioavailability. []

Q12: Are there specific safety regulations regarding the handling and disposal of Pralidoxime chloride?

A12: Yes, as a potent pharmaceutical, Pralidoxime chloride is subject to specific SHE regulations. These regulations cover various aspects, including safe handling practices, personal protective equipment requirements, storage guidelines, and appropriate disposal methods for unused or expired product.

Q13: What is the pharmacokinetic profile of Pralidoxime chloride?

A13: Pralidoxime chloride is rapidly absorbed after intramuscular or intravenous administration. [, , ] It exhibits a short half-life of approximately 1.4 hours and is primarily excreted unchanged in the urine. [] The drug's rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels. []

Q14: How do different routes of administration of Pralidoxime chloride, like intramuscular injection vs. continuous intravenous infusion, compare in terms of efficacy?

A14: Studies have shown that continuous intravenous infusion of Pralidoxime chloride is more effective in maintaining therapeutic drug levels compared to intermittent bolus injections. [, ] This method ensures a more consistent concentration of the drug in the bloodstream, leading to better reactivation of AChE and improved patient outcomes. [, , ]

Q15: What animal models are used to study the efficacy of Pralidoxime chloride?

A15: Rodent models, particularly rats and mice, are commonly used to investigate the efficacy of Pralidoxime chloride against organophosphate poisoning. [, , , , ] These models allow researchers to assess the drug's ability to reverse organophosphate-induced toxicity, measure AChE reactivation, and evaluate the impact on survival rates.

Q16: Have there been clinical trials evaluating the efficacy of Pralidoxime chloride?

A16: Numerous clinical studies have been conducted to evaluate the efficacy of Pralidoxime chloride in treating organophosphate poisoning in humans. Research has investigated various aspects, including the optimal dose and route of administration, the impact on clinical outcomes like time to symptom resolution and mortality rate, and the incidence of complications like intermediate syndrome. [, , , , , , , , , , , , ]

Q17: Is there any evidence of resistance to Pralidoxime chloride in treating organophosphate poisoning?

A17: While Pralidoxime chloride is generally effective in reactivating AChE, its efficacy can be influenced by several factors. Certain organophosphates may form a more stable complex with AChE, making reactivation more challenging.

Q18: What are the potential adverse effects of Pralidoxime chloride?

A18: Pralidoxime chloride is generally well-tolerated, but high doses or rapid administration can cause adverse effects such as dizziness, blurred vision, headache, nausea, and tachycardia. []

Q19: Are there any novel drug delivery systems being explored for Pralidoxime chloride?

A19: Researchers are exploring novel drug delivery systems, such as nanoparticles and microspheres, to enhance the therapeutic efficacy of Pralidoxime chloride. [, ] These systems aim to improve drug stability, prolong drug release, and potentially target specific tissues, like the brain, where organophosphate-induced damage can be particularly severe.

Q20: Are there any biomarkers to monitor the effectiveness of Pralidoxime chloride therapy?

A20: Monitoring erythrocyte AChE activity is a direct and reliable biomarker for assessing the effectiveness of Pralidoxime chloride therapy. [, , ] The rate and extent of AChE reactivation provide valuable information about the patient's response to treatment and can guide dose adjustments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。